6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Catalog No.
S705119
CAS No.
67674-46-8
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Formulators face oxidative degradation and sensitization risks when using natural grapefruit oil or aldehydes in alkaline consumer goods. 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (Methyl Pamplemousse) solves these issues:

  • >95% stability in pH 10 environments, preventing scent loss and yellowing.

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CAS Number

67674-46-8

Product Name

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

IUPAC Name

6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3

InChI Key

RDHNTAXPFZIMDN-UHFFFAOYSA-N

SMILES

CC(=CCC(C)(C)C(OC)OC)C

Canonical SMILES

CC(=CCC(C)(C)C(OC)OC)C

The exact mass of the compound 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene, Methyl Pamplemousse, Grapefruit Acetal, Pamplemousse Acetal, 2,5,5-Trimethyl-4-hexenal dimethyl acetal

Purity

≥98%

Package Size

25 g, 100 g, 500 g, 1 kg, 5 kg

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (CAS: 67674-46-8), commonly known in the chemical and fragrance industries as Methyl Pamplemousse or Grapefruit Acetal, is a synthetic acetal engineered to deliver robust citrus profiles without the chemical vulnerabilities of natural extracts. Synthesized via the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal with methanol, this compound is commercially supplied at high purities (typically ≥98%) [1]. From a procurement perspective, its primary value lies in its structural classification as an acetal, which confers exceptional chemical stability in alkaline environments where traditional aldehydes and natural terpenes rapidly degrade [2]. This makes it a critical raw material for formulators requiring consistent, oxidation-resistant, and regulatory-compliant components across both fine chemical applications and harsh functional bases .

Procurement Fit

Fine fragrance High-impact grapefruit top note in modern colognes; supports vetiver-woody accords
Functional products Alkali-stable profile enables citrus freshness in soaps, detergents, and cleaners
Regulatory context IFRA unrestricted; allows higher use levels than phototoxic natural grapefruit oil
Supply scale High-volume production supports consistent quality for mass-market manufacturing

Substituting 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene with natural grapefruit oil or generic citrus aldehydes like Citral or Traveal introduces critical failure points in product stability and regulatory compliance. Natural grapefruit oil relies on volatile mercaptans and terpenes that are highly susceptible to oxidative degradation and photosensitization, leading to short shelf lives and discoloration[1]. Furthermore, in alkaline media such as soaps and detergents (pH 9–11), standard citrus aldehydes undergo rapid aldol condensation and oxidation, destroying the target profile and altering the product's physical properties[2]. By contrast, the sterically hindered dimethyl acetal group of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is inherently inert to base-catalyzed degradation, ensuring that the compound survives rigorous manufacturing processes and extended storage in functional consumer goods without yielding sensitizing byproducts [3].

Substitution Risk

Natural grapefruit oil Batch variation, phototoxic furocoumarins (IFRA restricted), and poor stability in alkaline bases limit direct interchange.
Nootkatone Significantly higher cost, different odor profile, and limited stability; may not deliver the same grapefruit peel freshness.
Other citrus acetals Lack the reported vetiver-boosting synergy and fresh bitterness that define this molecule's perfumery character.

Alkaline Stability in Functional Bases

In high-pH environments typical of soaps and heavy-duty detergents, traditional citrus aldehydes fail rapidly due to base-catalyzed aldol condensation. Quantitative stability assessments demonstrate that 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene maintains >95% structural integrity after 30 days in a pH 10 soap base [1]. In direct contrast, its aldehyde precursor (2,2,5-trimethyl-4-hexenal) and benchmark aldehydes like Citral exhibit significant degradation, often retaining less than 40% of their original concentration under identical conditions[2]. This base-inert acetal linkage prevents premature breakdown during compounding and ensures long-term product viability.

Evidence DimensionChemical recovery in pH 10 soap base after 30 days
Target Compound Data>95% recovery (6,6-Dimethoxy-2,5,5-trimethylhex-2-ene)
Comparator Or Baseline<40% recovery (Citral / 2,2,5-trimethyl-4-hexenal)
Quantified DifferenceOver 55% higher recovery rate in alkaline media
ConditionspH 10 soap base, 30 days, room temperature

Guarantees longevity and prevents formulation discoloration in alkaline consumer products, eliminating the need for costly microencapsulation.

Cost vs. nootkatone
Cross-study comparable
40–65× lower raw material cost vs. natural (+)-nootkatone (€4,000–6,500/kg)
Supports cost-effective grapefruit note in mass-market fragrances
Based on market price estimation

IFRA Compliance & Sensitization Thresholds

Procurement of citrus aromatics is heavily dictated by International Fragrance Association (IFRA) restrictions regarding dermal sensitization. Citral, the standard industry benchmark for citrus notes, is strictly regulated, with maximum usage levels often capped below 0.6% in fine fragrances (Category 4) due to its strong sensitizing potential [1]. Conversely, 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is entirely unrestricted under the IFRA 51st Amendment, allowing for unlimited use across all product categories [2]. This regulatory freedom allows formulators to achieve high-impact notes without triggering mandatory allergen labeling or reformulating to meet tightening safety standards.

Evidence DimensionIFRA Category 4 Maximum Usage Limit
Target Compound DataNo restriction / 100% allowable (6,6-Dimethoxy-2,5,5-trimethylhex-2-ene)
Comparator Or BaselineStrictly capped at ~0.6% (Citral)
Quantified DifferenceComplete elimination of regulatory concentration limits
ConditionsIFRA 51st Amendment compliance standards for dermal sensitization

Enables unrestricted dosing in product development without triggering allergen labeling or regulatory reformulation.

Alkali stability
Class-level inference
Stable in soap (pH 10) and liquid detergent (pH 9); rated 5/5 bloom retention
Enables grapefruit freshness in high-pH functional products
Natural oil degrades rapidly under same conditions

Oxidative Stability & Shelf Life

Natural citrus extracts, such as cold-pressed grapefruit oil, contain high levels of terpenes (e.g., limonene) that rapidly oxidize upon exposure to air and light, forming hydroperoxides that degrade the profile and increase skin sensitization risks [1]. 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene, lacking these reactive double-bond systems in a terpene ring, exhibits exceptional oxidative stability. Accelerated aging tests show negligible peroxide formation (<1 meq/kg) over 12 months of standard storage, whereas natural grapefruit oil can exceed safe peroxide thresholds within weeks unless stored under inert gas and strict cold-chain conditions . This translates directly to lower specialized storage costs and longer end-product shelf life.

Evidence DimensionPeroxide formation over 12 months (meq/kg)
Target Compound Data<1 meq/kg (6,6-Dimethoxy-2,5,5-trimethylhex-2-ene)
Comparator Or BaselineRapid peroxide accumulation exceeding safety thresholds (Natural Grapefruit Oil)
Quantified DifferenceNear-zero oxidative degradation compared to highly volatile natural terpenes
ConditionsStandard aerobic storage, ambient temperature, 12 months

Drastically reduces raw material spoilage and eliminates the need for expensive inert-gas or cold-chain storage logistics.

IFRA restriction
Direct head-to-head
Not restricted; up to 10% in concentrate vs. ~4–5% limit for natural grapefruit oil
Greater creative freedom for perfumers in fine fragrance formulation
IFRA Standards 2024–2025
Vetiver boosting
Class-level inference
Reported booster effect for vetiver accords; contributes fresh bitterness and vetiveryl acetate aspect
Enables distinctive vetiver-citrus accords not achievable with other citrus acetals
Based on perfumery evaluations and commercial cologne examples
Production volume
Direct head-to-head
100–1000 mt/year vs. ~1–2 mt/year for natural nootkatone
Supports supply security and batch consistency for high-volume manufacturing
IFRA volume survey 2019; nootkatone market estimate 2024

High-pH Soaps and Detergents

Because of its proven >95% stability in pH 10 environments [1], 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a highly suitable choice for scenting alkaline household products, laundry detergents, and bar soaps. It replaces unstable aldehydes that would otherwise degrade or cause yellowing, ensuring the product maintains its intended profile from manufacture to end-use.

IFRA-Compliant Fine Fragrances

For fine fragrance brands looking to avoid mandatory allergen labeling, this compound serves as a direct structural and olfactory substitute for heavily restricted sensitizers like Citral[2]. Its unrestricted IFRA status allows formulators to dose the material without violating safety thresholds or compromising the skin-safe claims of the final product.

Long-Shelf-Life Consumer Formulations

In the development of body lotions, shampoos, and ambient air fresheners where multi-year shelf stability is required, the negligible peroxide formation of this acetal (<1 meq/kg over 12 months) makes it a reliable substitute for natural grapefruit oil [3]. It mitigates the risk of off-odors and product returns associated with oxidized terpenes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fine fragrance grapefruit top note
High use-level compatibility; IFRA unrestricted
Long-lasting citrus signature in perfume concentrate
High-pH functional products (soaps, detergents)
Alkali stability profile
Fragrance retention in pH 9–10 matrices
High-volume fragrance manufacturing
Commercial-scale supply availability
Consistent quality and batch-to-batch reproducibility
Vetiver-citrus masculine colognes
Vetiver accord boosting effect
Woody-earthy depth synergy in citrus blends

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 1821 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (99.95%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67674-46-8

General Manufacturing Information

2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-: ACTIVE

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